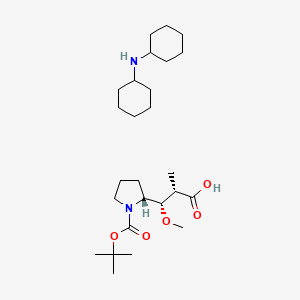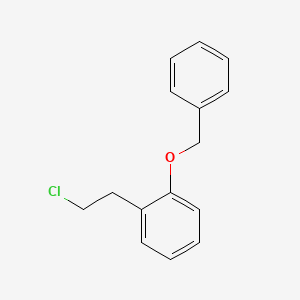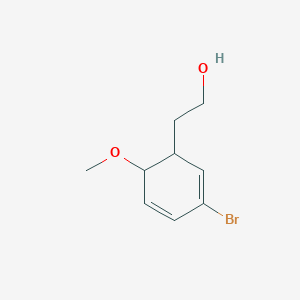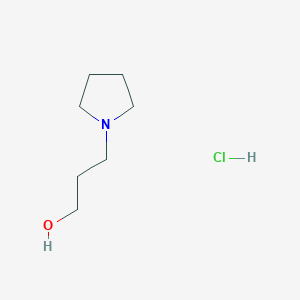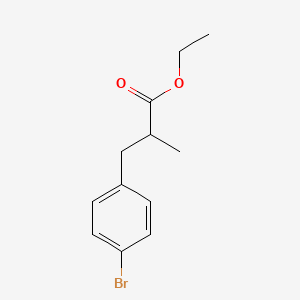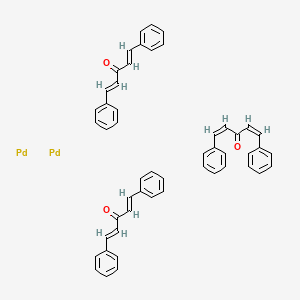
2-Benzyl benzylbromide
Overview
Description
2-Benzyl benzylbromide is an organic compound characterized by the presence of a benzyl group attached to a benzene ring, which is further substituted with a bromomethyl group. This compound is a colorless liquid with lachrymatory properties, making it a potent irritant. It is primarily used as a reagent in organic synthesis for introducing benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl benzylbromide can be synthesized through the bromination of toluene derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous photochemical benzylic bromination. This method uses in situ generated bromine (Br2) and is optimized for high throughput and mass efficiency. The process is carried out in a microstructured photochemical reactor using light-emitting diodes (LEDs) at 405 nm .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Sodium Iodide (NaI): Used for substitution reactions.
Major Products Formed:
Benzaldehydes: Formed through oxidation.
Benzyl Iodide: Formed through substitution.
Benzyl Alcohol: Formed through reduction.
Scientific Research Applications
2-Benzyl benzylbromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Benzyl benzylbromide primarily involves its ability to act as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to introduce benzyl groups into various substrates. This property is utilized in organic synthesis to protect functional groups such as alcohols and carboxylic acids .
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but less reactive compared to 2-Benzyl benzylbromide.
Benzyl Iodide: More reactive due to the presence of iodine, which is a better leaving group than bromine.
Xylyl Bromide: Contains additional methyl groups on the benzene ring, making it more sterically hindered.
Uniqueness: this compound is unique due to its optimal reactivity, which makes it a preferred reagent for introducing benzyl groups in organic synthesis. Its lachrymatory properties also make it useful in specific industrial applications where controlled irritation is required .
Properties
IUPAC Name |
1-benzyl-2-(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVDOHKMVBODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
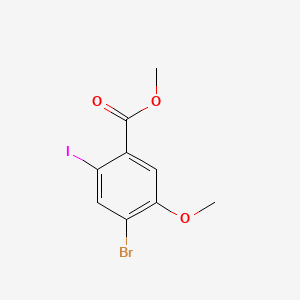


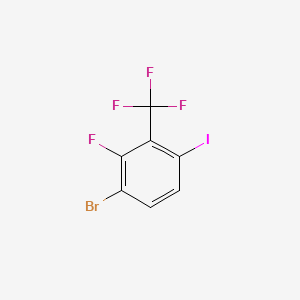
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B8216116.png)
